Cas no 479-39-0 (1H-[1]Benzoxepino[2,3,4-ij]isoquinoline,2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (12aS)-)

1H-[1]Benzoxepino[2,3,4-ij]isoquinoline,2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (12aS)- structure
479-39-0 structure
Productnaam:1H-[1]Benzoxepino[2,3,4-ij]isoquinoline,2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (12aS)-
CAS-nummer:479-39-0
MF:C20H23NO4
MW:341.40092587471
CID:333042
PubChem ID:94150

1H-[1]Benzoxepino[2,3,4-ij]isoquinoline,2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (12aS)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-[1]Benzoxepino[2,3,4-ij]isoquinoline,2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (12aS)-
    • 1H-(1)Benzoxepino(2,3,4-ij)isoquinoline, 2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (S)-
    • 1H-[1]Benzoxepino[2,3,4-ij]isoquinoline, 2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (S)-
    • (12AS)-2,3,12,12A-TETRAHYDRO-6,9,10-TRIMETHOXY-1-METHYL-1H-(1)BENZOXEPINO(2,3,4-IJ)ISOQUINOLINE
    • 6,9,10-Trimethoxy-1-methyl-2,3,12,12a-tetrahydro-1H-[1]benzoxepino[2,3,4-ij]isoquinoline #
    • 6,9,10-Trimethoxy-1-methyl-2,3,12,12a-tetrahydro-1H-[1]benzoxepino[2,3,4-ij]isoquinoline
    • 479-39-0
    • DTXSID80963962
    • DTMXRZMJFCVJQS-AWEZNQCLSA-N
    • NS00094117
    • (10S)-5,6,17-trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene
    • C09411
    • GHR9KA38RT
    • Cularine
    • Q27106275
    • 1H-(1)BENZOXEPINO(2,3,4-IJ)ISOQUINOLINE, 2,3,12,12A-TETRAHYDRO-6,9,10-TRIMETHOXY-1-METHYL-, (12AS)-
    • AKOS040745685
    • CHEBI:3958
    • UNII-GHR9KA38RT
    • (+)-Cularine
    • Inchi: InChI=1S/C20H23NO4/c1-21-8-7-12-5-6-15(22-2)20-19(12)14(21)9-13-10-17(23-3)18(24-4)11-16(13)25-20/h5-6,10-11,14H,7-9H2,1-4H3
    • InChI-sleutel: DTMXRZMJFCVJQS-UHFFFAOYSA-N
    • LACHT: COC1=CC2CC3N(C)CCC4=C3C(OC=2C=C1OC)=C(C=C4)OC

Berekende eigenschappen

  • Exacte massa: 341.16279
  • Monoisotopische massa: 341.162708
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 3
  • Complexiteit: 461
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 40.2
  • XLogP3: 3.3

Experimentele eigenschappen

  • Dichtheid: 1.178
  • Kookpunt: 470.4°Cat760mmHg
  • Vlampunt: 136.9°C
  • Brekindex: 1.575
  • PSA: 40.16

1H-[1]Benzoxepino[2,3,4-ij]isoquinoline,2,3,12,12a-tetrahydro-6,9,10-trimethoxy-1-methyl-, (12aS)- Gerelateerde literatuur

Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.